4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide
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Overview
Description
T6167923 is a potent and selective inhibitor of Myeloid Differentiation Primary Response 88 (MyD88)-dependent signaling pathways. This compound directly binds to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, disrupting the formation of MyD88 homodimers. This inhibition is significant in the context of inflammatory responses, as MyD88 is a crucial adaptor protein in the signaling pathways of many pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T6167923 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced through substitution reactions to enhance the compound’s binding affinity and selectivity.
Purification: The final product is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
In an industrial setting, the production of T6167923 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to form the core structure.
Continuous Flow Chemistry: Continuous flow reactors are used for functional group modifications to improve efficiency and yield.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and other analytical techniques are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
T6167923 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of T6167923 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
T6167923 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study MyD88-dependent signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain cancers.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in drug discovery
Mechanism of Action
T6167923 exerts its effects by binding to the TIR domain of MyD88, preventing the formation of MyD88 homodimers. This disruption inhibits the downstream signaling of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, T6167923 reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
Comparison with Similar Compounds
Similar Compounds
MyD88-IN-1: Another inhibitor of MyD88-dependent signaling, but with different binding characteristics.
TLR1 Schaftoside: Targets similar pathways but with a broader range of activity.
CL075: A compound that modulates Toll-like receptor signaling but with distinct molecular targets.
Uniqueness of T6167923
T6167923 is unique due to its high selectivity and potency in inhibiting MyD88-dependent signaling pathways. Its ability to directly bind to the TIR domain of MyD88 and disrupt homodimer formation sets it apart from other inhibitors. This specificity makes it a valuable tool in studying inflammatory responses and developing targeted therapies .
Properties
IUPAC Name |
4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3S2/c1-13(16-6-3-11-25-16)19-17(22)20-7-9-21(10-8-20)26(23,24)15-5-2-4-14(18)12-15/h2-6,11-13H,7-10H2,1H3,(H,19,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTQVMBKHCOLQD-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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